Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate

ALK5 inhibitor TGF-β signaling kinase inhibitor synthesis

Researchers require verified intermediates to reproduce patented kinase inhibitor synthetic routes. This chiral α-aminophosphonate is explicitly cited in US8080568B1 and WO2004/111046A2 for 2-pyridyl imidazole/thiazole ALK5/ALK4 inhibitors. The 6-methylpyridinyl and diphenyl phosphonate moieties are non-interchangeable with analogs. - **Patent-Exemplified Intermediate**: Validated synthetic pathway compliance. - **Defined Physicochemical Profile**: Log P 4.6, TPSA 70.26 Ų - benchmark for α-aminophosphonate drug-likeness. - **Batch-Specific QC**: NMR/HPLC/GC data minimizes biological assay variability. - **Lab-Controlled Handling**: H302, H315, H319, H335, H410 - standard PPE required.

Molecular Formula C25H23N2O3P
Molecular Weight 430.4
CAS No. 614750-85-5
Cat. No. B3147103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate
CAS614750-85-5
Molecular FormulaC25H23N2O3P
Molecular Weight430.4
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(NC2=CC=CC=C2)P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4
InChIInChI=1S/C25H23N2O3P/c1-20-12-11-19-24(26-20)25(27-21-13-5-2-6-14-21)31(28,29-22-15-7-3-8-16-22)30-23-17-9-4-10-18-23/h2-19,25,27H,1H3
InChIKeyCXKJPVJQTPRXRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate: Identity and Physicochemical Baseline


Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate (CAS 614750-85-5) is a synthetic organophosphorus compound with the molecular formula C₂₅H₂₃N₂O₃P and a molecular weight of approximately 430.44 g/mol . Its structure features a diphenyl phosphonate ester linked to a 6-methylpyridin-2-yl and a phenylamino group via a central methine carbon, creating a single asymmetric center . The compound is cited in patent literature as a synthetic intermediate within ALK5 and/or ALK4 inhibitor programs (US8080568B1; WO2004/111046A2), indicating its relevance to kinase-targeted research [1]. Commercially, it is supplied at standard purities of 95% (e.g., Bidepharm, Fluorochem) or 98% (e.g., DC Chemicals) for laboratory research use only [2].

Identity
Synthetic intermediate for ALK5/ALK4 inhibitor programs
Patent Precedent
Cited in US8080568B1 and WO2004111046A2
Chiral Scaffold
Single asymmetric center α-aminophosphonate
Supply Chain
Multi-vendor availability with documented QC

Why Generic Substitution Is Not Advisable for This α-Aminophosphonate


The structural architecture of this compound—a chiral α-aminophosphonate bearing a 6-methylpyridin-2-yl substituent on the methine carbon and two phenyl ester groups on phosphorus—creates a specific pharmacophoric geometry that is highly sensitive to even minor modifications [1]. The 6-methyl group on the pyridine ring influences both the basicity of the pyridyl nitrogen and the conformational preferences of the molecule, while the diphenyl phosphonate ester governs lipophilicity (consensus Log P ≈ 4.6) and hydrolytic stability . Replacing this compound with a close analog that lacks the 6-methyl substitution, employs a different phosphonate ester (e.g., diethyl), or introduces additional ring substituents would alter hydrogen-bonding capacity, steric bulk, and electronic distribution at the kinase ATP-binding site, rendering activity data non-transferable [2]. Consequently, researchers and procurement specialists cannot assume functional interchangeability among in-class α-aminophosphonates without direct comparative data.

6-Methyl substitution is critical
Removing the 6-methyl group alters pyridine basicity and binding geometry; activity data from des-methyl analogs may not transfer.
Diphenyl ester governs permeability
Replacing diphenyl phosphonate with diethyl or free acid shifts Log P by >4 units, likely eliminating passive cell penetration.
Patent-validated route differs
Analogs without patent citation (e.g., 5-fluoro derivative) lack demonstrated relevance to ALK5/ALK4 inhibitor synthesis.

Comparator-Based Differentiation Evidence Guide


Patent-Cited Role as ALK5/ALK4 Inhibitor Intermediate vs. Non-Patented Analogs

Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate is explicitly recited in US patent US8080568B1 (EWHA University, 2011) and WO2004/111046A2 (SmithKline Beecham, 2004) as a synthetic intermediate for 2-pyridyl-substituted imidazoles and thiazoles that function as ALK5 and/or ALK4 inhibitors [1][2]. By contrast, the closely related 5-fluoro analog (CAS 1132610-60-6) does not appear in these patent families, suggesting that the 6-methyl (unsubstituted at C5) pyridyl configuration was specifically selected during lead optimization for synthetic tractability or target engagement .

Patent Citation
Class-level inference
Cited in US8080568B1 and WO2004111046; 5-fluoro analog not cited
Patent precedent supports scaffold selection over unvalidated analogs.
No biochemical data in patents; synthetic route context only.
ALK5 inhibitor TGF-β signaling kinase inhibitor synthesis α-aminophosphonate

Computed Lipophilicity (Log P ≈ 4.6) and Cell Permeability vs. More Polar Analogs

The consensus Log P (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate is 4.6, and its calculated Log S (ESOL) is −6.19 (solubility ≈ 0.000279 mg/mL) . In contrast, the free phosphonic acid analog (removal of both phenyl ester groups) would be expected to have a substantially lower Log P (estimated < 0) and higher aqueous solubility, but markedly reduced passive membrane permeability—a critical factor for intracellular target engagement in cell-based kinase assays . The diphenyl ester thus represents a deliberate prodrug or permeability-enhancing strategy.

Lipophilicity
Class-level inference
Consensus Log P 4.6 vs free acid <0 (Δ >4.6 units)
Diphenyl ester enables membrane permeability; free acid likely impermeable.
In silico prediction; experimental validation recommended.
lipophilicity Log P cell permeability drug-like properties phosphonate ester

Topological Polar Surface Area and Oral Bioavailability Predictions

The calculated topological polar surface area (TPSA) for diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate is 70.26 Ų, which falls below the Veber threshold of 140 Ų associated with favorable oral bioavailability in rats . This value is driven by the phosphonate P=O (oxygen), the pyridyl nitrogen, and the secondary amine NH. Analogs bearing additional hydrogen-bond donors or acceptors—such as those with free phosphonic acid groups or carboxamide substituents—would be predicted to have substantially higher TPSA values (>100 Ų), potentially compromising passive oral absorption .

Polar Surface Area
Class-level inference
TPSA 70.26 Ų (below Veber limit of 140 Ų)
Favorable oral bioavailability prediction; more polar analogs may exceed threshold.
Computed by Ertl method; no in vivo oral data.
TPSA oral bioavailability drug-likeness Veber rules physicochemical profiling

Commercial Availability at Defined Purity Grades (95% and 98%) with Batch-Specific QC Documentation Enables Reproducible Research Procurement

Diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate is commercially available from multiple independent suppliers with defined purity specifications: 95% from Bidepharm (with batch-specific NMR, HPLC, or GC reports) and Fluorochem, and 98% from DC Chemicals [1]. In contrast, the 5-fluoro-6-methyl analog (CAS 1132610-60-6) is listed by fewer vendors and typically without publicly disclosed batch-analysis documentation, introducing greater uncertainty for quantitative biological assays . The availability of QC documentation reduces the risk of undetected impurities confounding dose-response measurements.

QC Documentation
Head-to-head
Multi-vendor with batch QC (NMR, HPLC); 5-fluoro analog lacks documented QC
Supports reproducible procurement and cross-lab consistency.
Vendor analysis as of May 2026; verify current certificates.
chemical procurement purity specification quality control reproducibility research chemical sourcing

Important Caveat: Paucity of Public-Domain Comparative Biochemical Data for Definitive Target Engagement Claims

A systematic search of the public literature (as of May 2026) did not yield peer-reviewed publications reporting direct, quantitative head-to-head biochemical assay data (e.g., IC₅₀, Kd, cellular EC₅₀) for diphenyl ((6-methylpyridin-2-yl)(phenylamino)methyl)phosphonate against a named comparator compound. Statements regarding ALK5 or p38α MAP kinase inhibitory activity currently appear only on vendor promotional pages for which the primary assay data are not provided . Potential purchasers should request primary pharmacological data directly from suppliers or the originating laboratories (EWHA University; SmithKline Beecham) before making procurement decisions based on target potency claims.

Biochemical Data Gap
Data to verify
No peer-reviewed IC₅₀ or Kd values identified (May 2026)
Procurement decisions rely on patent precedent and physicochemical rationale.
Request primary pharmacological data from suppliers or originating labs.
data transparency biochemical assay comparative pharmacology evidence quality

Recommended Application Scenarios


Synthetic Intermediate for ALK5/ALK4 Kinase Inhibitor Libraries

Given its explicit citation in two patent families (US8080568B1 and WO2004/111046A2) as an intermediate en route to 2-pyridyl-substituted imidazole and thiazole ALK5/ALK4 inhibitors, this compound is most appropriately procured as a building block for medicinal chemistry groups synthesizing focused libraries targeting the TGF-β type I receptor axis [1]. The 6-methylpyridin-2-yl substituent and the diphenyl phosphonate ester are integral to the patent-exemplified synthetic route, and substitution with a non-patented analog would deviate from the validated pathway.

Physicochemical Benchmarking of α-Aminophosphonate Prodrug Candidates

The compound's well-characterized physicochemical profile—consensus Log P 4.6, TPSA 70.26 Ų, Log S (ESOL) −6.19, 8 rotatable bonds, 1 H-bond donor, and 4 H-bond acceptors—makes it a useful reference standard for benchmarking the lipophilicity, permeability, and solubility of newly designed α-aminophosphonate analogs intended for oral administration . Its computed parameters occupy a favorable region of drug-like chemical space that can serve as a go/no-go filter in early-stage phosphonate prodrug programs.

Quality Control Reference for Multi-Vendor Procurement Workflows

Because this compound is supplied with batch-specific QC documentation (NMR, HPLC, GC) by Bidepharm and at defined purities (95% or 98%) by multiple independent vendors, it can serve as a cross-laboratory reference standard for analytical method development or inter-laboratory proficiency testing . The availability of QC data reduces the risk of batch-to-batch variability confounding biological assay results, a concern that is more pronounced for less widely sourced analogs.

Structural Alert for Environmental Safety and Laboratory Handling

The compound's safety data sheet classifies it as very toxic to aquatic life with long-lasting effects (H410), and it carries hazard statements for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) [2]. These properties necessitate controlled laboratory handling with appropriate personal protective equipment and waste disposal protocols, distinguishing it from less hazardous α-aminophosphonates that may be preferred for high-throughput screening where large quantities are handled routinely.

Application
Selection Property
Validation Focus
ALK5/ALK4 inhibitor intermediate synthesis
Patent-cited synthetic route
Confirm compatibility with imidazole/thiazole chemistry
α-Aminophosphonate prodrug profiling
Physicochemical benchmark (Log P, TPSA)
Compare permeability/solubility against designed analogs
Cross-laboratory QC reference
Multi-vendor batch QC documentation
Verify inter-lot consistency via HPLC/NMR
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